cefteram pivoxil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

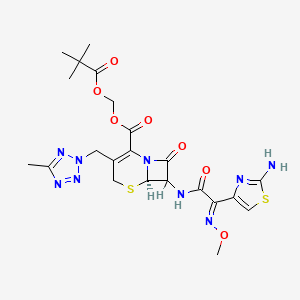

cefteram pivoxil is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cefteram pivoxil typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole and tetrazole moieties, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

cefteram pivoxil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Clinical Applications

Ceftetamet pivoxil has shown effectiveness in treating a variety of infections, particularly those caused by Gram-positive and Gram-negative bacteria. Below are the primary applications based on clinical studies:

- Gonorrhea : A single dose of 1500 mg or 1200 mg has been reported to be fully effective in treating gonorrhea, demonstrating a high cure rate in clinical trials .

- Uncomplicated Urinary Tract Infections : In comparative trials, a single dose of 2 g of ceftetamet pivoxil resulted in a 90% cure rate, outperforming other antibiotics such as cefadroxil .

- Complicated Urinary Tract Infections : A daily dose of 2 g over ten days achieved a 90% cure rate, comparable to traditional regimens involving cefadroxil .

- Acute Exacerbation of Chronic Bronchitis : Ceftetamet pivoxil showed an 89.4% clinical response rate compared to 83% for cefaclor, indicating its efficacy in respiratory infections .

- Ear, Nose, and Throat Infections : The bacteriological success rate was found to be 96%, suggesting strong activity against common pathogens in this category .

Spectrum of Activity

Ceftetamet pivoxil exhibits a broad spectrum of activity against various pathogens. Its effectiveness is notable against:

- Gram-negative Bacteria : Including Escherichia coli, Klebsiella spp., and Proteus spp.

- Gram-positive Bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus (though less effective against methicillin-resistant strains) .

However, it shows poor efficacy against anaerobes like Bacteroides spp., which limits its use in certain infections.

Study on Gonorrhea Treatment

A clinical study involving 1,000 patients treated with ceftetamet pivoxil demonstrated significant effectiveness in treating gonorrhea. The study highlighted that single doses were as effective as traditional multi-day regimens with other antibiotics .

Comparative Study on Urinary Tract Infections

In a randomized controlled trial comparing ceftetamet pivoxil with cefadroxil for uncomplicated urinary tract infections, ceftetamet pivoxil achieved a significantly higher cure rate (90% vs. 77%) with fewer side effects reported .

Chronic Bronchitis Exacerbation

Another study focused on patients with acute exacerbations of chronic bronchitis showed that treatment with ceftetamet pivoxil led to an improved clinical response rate compared to cefaclor, reinforcing its role in respiratory infections .

Safety and Tolerability

Ceftetamet pivoxil is generally well-tolerated among patients. In clinical studies, mild to moderate adverse events were reported in approximately 7.1% of cases, with only a small percentage leading to discontinuation due to side effects like diarrhea .

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes, such as penicillin-binding proteins, which are essential for cell wall formation. By binding to these enzymes, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.

Comparación Con Compuestos Similares

Similar Compounds

Cefotaxime: Another beta-lactam antibiotic with a similar structure and mechanism of action.

Ceftriaxone: Known for its broad-spectrum activity and long half-life.

Ceftazidime: Effective against Pseudomonas aeruginosa and other Gram-negative bacteria.

Uniqueness

cefteram pivoxil stands out due to its unique combination of functional groups, which contribute to its potent antibacterial activity and ability to overcome certain types of antibiotic resistance.

Propiedades

Fórmula molecular |

C22H27N9O7S2 |

|---|---|

Peso molecular |

593.6 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14?,18-/m1/s1 |

Clave InChI |

UIYAXIPXULMHAI-VCLQDNTDSA-N |

SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérico |

CC1=NN(N=N1)CC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES canónico |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Sinónimos |

cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.